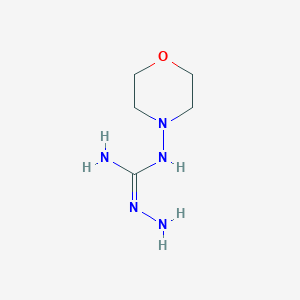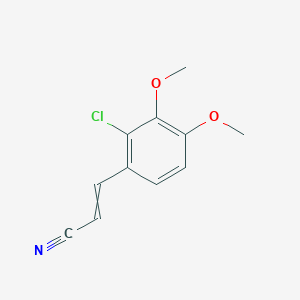![molecular formula C7H5BrN2O B068395 5-溴-1H-吡咯并[2,3-b]吡啶-2(3H)-酮 CAS No. 183208-34-6](/img/structure/B68395.png)
5-溴-1H-吡咯并[2,3-b]吡啶-2(3H)-酮
概述
描述
Synthesis Analysis
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one frameworks can be achieved through Fischer indole cyclization in polyphosphoric acid, offering a method to construct the 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015). Additionally, enantioselective synthesis routes have been explored, highlighting the versatility of this compound in synthesizing key intermediates for further chemical modifications (Felpin, Vo‐Thanh, Villiéras, & Lebreton, 2001).
Molecular Structure Analysis
Structural elucidation and molecular docking studies reveal the potential of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives as tyrosyl-tRNA synthetase inhibitors, with detailed analysis through Hirshfeld surface analysis and DFT calculations (Jabri et al., 2023).
Chemical Reactions and Properties
The compound is reactive towards various chemical transformations, including nitration, nitrosation, bromination, iodination, and interaction with Mannich bases, predominantly at the 3-position. These reactions open pathways to synthesize derivatives with diverse functional groups and potential applications (Herbert & Wibberley, 1969).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure significantly influence the compound's applicability in various domains. Detailed studies on these aspects are essential for material science and pharmaceutical applications, though specific literature on these properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is limited.
Chemical Properties Analysis
Chemical properties, including reactivity, stability under different conditions, and compatibility with various solvents and reagents, are crucial for its application in synthesis and drug development. The compound's ability to undergo a range of chemical reactions makes it a valuable synthetic intermediate (Kimpe, Boelens, & Contreras, 1996).
科学研究应用
Application 1: Fibroblast Growth Factor Receptor Inhibitors
- Summary of the Application : The compound is used in the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have potent activities against FGFR1, 2, and 3 . These derivatives are being developed as potential cancer therapies .
- Results or Outcomes : The compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Application 2: Synthesis of Potent VEGFR-2 Inhibitors
安全和危害
未来方向
属性
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPKTHROZFIEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573432 | |
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |
CAS RN |
183208-34-6 | |
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H,3H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


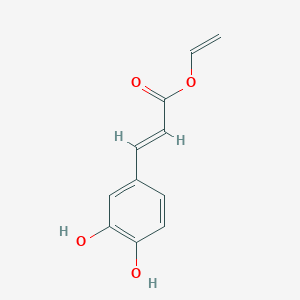
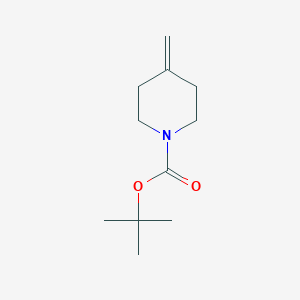
![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
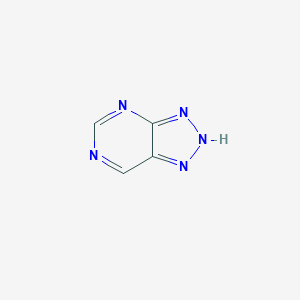
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
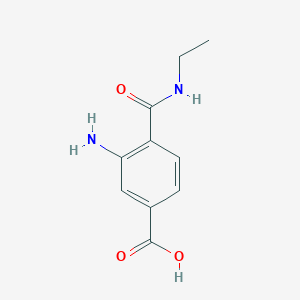
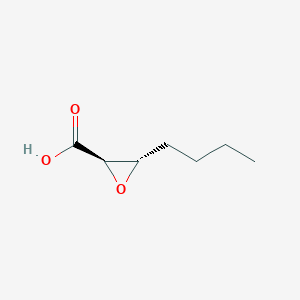
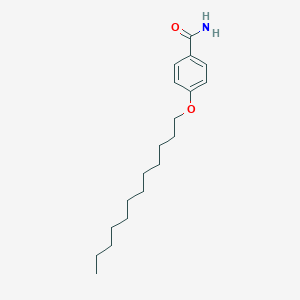
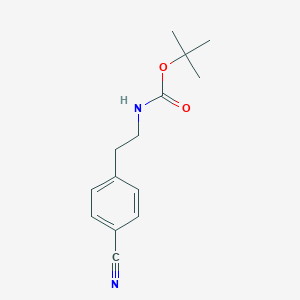
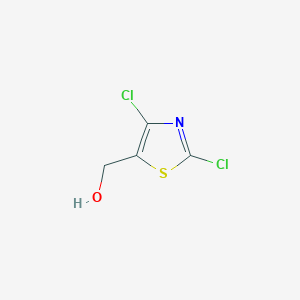
![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
